
1-Cyanooctyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyanooctyl benzoate is an organic compound that belongs to the ester family It is characterized by the presence of a benzoate group attached to an octyl chain with a cyano group at the terminal end
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyanooctyl benzoate can be synthesized through the esterification of benzoic acid with 1-cyanooctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyanooctyl benzoate undergoes several types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of 1-cyanooctanoic acid.
Reduction: Formation of 1-aminooctyl benzoate.
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyanooctyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of 1-cyanooctyl benzoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis, releasing benzoic acid and 1-cyanooctanol, which may exert their effects through different pathways.
Comparación Con Compuestos Similares
1-Cyanooctyl benzoate can be compared with other similar compounds such as:
1-Cyanohexyl benzoate: Similar structure but with a shorter alkyl chain, leading to different physical and chemical properties.
1-Cyanooctyl acetate: Similar structure but with an acetate group instead of a benzoate group, affecting its reactivity and applications.
1-Cyanooctyl phenylacetate:
The uniqueness of this compound lies in its specific combination of a cyano group, an octyl chain, and a benzoate group, which imparts distinct properties and applications compared to its analogs.
Propiedades
Número CAS |
115393-18-5 |
|---|---|
Fórmula molecular |
C16H21NO2 |
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
1-cyanooctyl benzoate |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-9-12-15(13-17)19-16(18)14-10-7-6-8-11-14/h6-8,10-11,15H,2-5,9,12H2,1H3 |
Clave InChI |
UYSAQMNKYOTEBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C#N)OC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


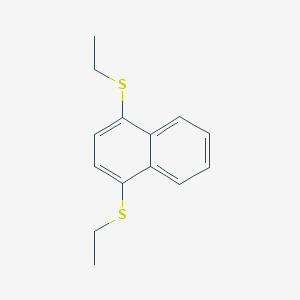

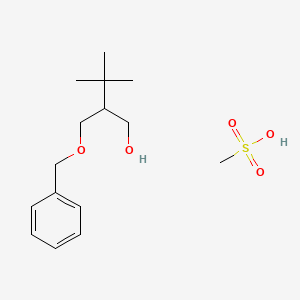
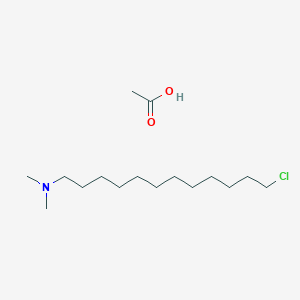
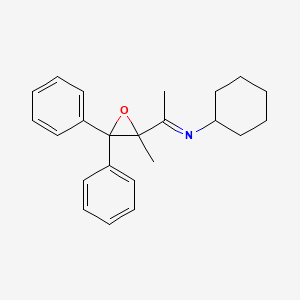
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)

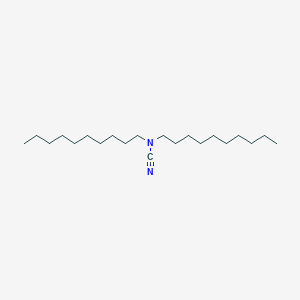
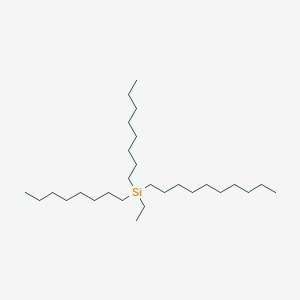
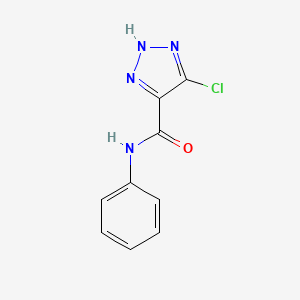

methanone](/img/structure/B14290381.png)
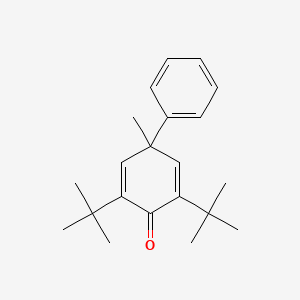
![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)
